
Benzaldehyd-Dimethylacetal
Übersicht
Beschreibung
Benzaldehyde dimethyl acetal, also known as dimethoxymethylbenzene, is an organic compound with the molecular formula C9H12O2. It is a colorless liquid with a characteristic almond-like odor. This compound is commonly used as a protecting group in organic synthesis due to its stability under various reaction conditions .
Wissenschaftliche Forschungsanwendungen
Benzaldehyde dimethyl acetal has several applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: Benzaldehyde dimethyl acetal is employed in the fragrance industry due to its pleasant almond-like odor.
Wirkmechanismus
Target of Action
Benzaldehyde dimethyl acetal is primarily used as an organic building block . It is derived from the condensation reaction between benzaldehyde and methanol . It is used as a protecting group , and it has been used as a reagent for the synthesis of selenocarbonyl compounds .
Mode of Action
The compound acts as a protecting group . It participates in acetal exchange reactions . For instance, a pyridinium tosylate-catalyzed acetal exchange reaction between benzaldehyde dimethyl acetal and 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-α-D-glucofuranose has been reported .
Biochemical Pathways
It is involved in the synthesis of selenocarbonyl compounds , which suggests it may play a role in selenium metabolism or related biochemical pathways.
Pharmacokinetics
It’s worth noting that the compound is used as a protecting group , which suggests it may be metabolized or transformed in the body to release the protected compounds.
Result of Action
The primary result of benzaldehyde dimethyl acetal’s action is the protection of sensitive functional groups during chemical reactions . This allows for selective reactions to occur without interference from these groups. After serving its purpose, the protecting group can be removed to reveal the original functional groups.
Action Environment
Benzaldehyde dimethyl acetal is stable and lacks reactivity in neutral to strongly basic environments . It can hydrolyze to form benzaldehyde under acidic conditions . This stability in basic environments and reactivity in acidic environments can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Benzaldehyde dimethyl acetal plays a role in biochemical reactions, particularly in the formation of C-N bonds . It is involved in the reductive amination of carbonyl compounds . The compound interacts with various biomolecules, including enzymes and proteins, in these reactions . The nature of these interactions involves the abstraction of α-hydrogen atoms from benzaldehyde dimethyl acetal by active bromine at 80°C .
Molecular Mechanism
The molecular mechanism of Benzaldehyde dimethyl acetal involves its role in reductive amination. In this process, the compound acts as a nucleophile, competing with oxygen in the reaction . This leads to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzaldehyde dimethyl acetal is typically synthesized through the condensation reaction between benzaldehyde and methanol in the presence of an acid catalyst. The reaction involves the removal of water to drive the equilibrium towards the formation of the acetal . Common catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of benzaldehyde dimethyl acetal follows similar principles but on a larger scale. Continuous flow reactors are often employed to maintain optimal reaction conditions and ensure efficient water removal. The use of dehydrating agents such as trimethyl orthoformate can further enhance the yield by shifting the equilibrium towards the acetal formation .
Analyse Chemischer Reaktionen
Types of Reactions: Benzaldehyde dimethyl acetal undergoes various chemical reactions, including:
Hydrolysis: Under acidic conditions, it hydrolyzes back to benzaldehyde and methanol.
Oxidation: It can be oxidized to benzaldehyde dimethyl acetal oxide using oxidizing agents like potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, sulfuric acid) at room temperature or slightly elevated temperatures.
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Benzaldehyde and methanol.
Oxidation: Benzaldehyde dimethyl acetal oxide.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde diethyl acetal: Similar in structure but with ethoxy groups instead of methoxy groups.
Benzaldehyde dipropyl acetal: Contains propoxy groups, offering different solubility and reactivity properties.
Benzaldehyde dibutyl acetal: Features butoxy groups, providing further variations in physical and chemical properties.
Uniqueness: Benzaldehyde dimethyl acetal is unique due to its balance of stability and reactivity. The methoxy groups provide sufficient protection while allowing for easy removal under mild acidic conditions. This makes it a versatile protecting group in organic synthesis compared to its ethyl, propyl, and butyl counterparts .
Eigenschaften
IUPAC Name |
dimethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVMDQBCAHEHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061538 | |
| Record name | Benzene, (dimethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a sweet, floral-almond odour | |
| Record name | Benzaldehyde dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/740/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
87.00 to 89.00 °C. @ 18.00 mm Hg | |
| Record name | (Dimethoxymethyl)benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Benzaldehyde dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/740/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.007-1.020 | |
| Record name | Benzaldehyde dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/740/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1125-88-8 | |
| Record name | Benzaldehyde dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha-Dimethoxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde dimethyl acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (dimethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (dimethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha,alpha-dimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZALDEHYDE DIMETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6T83K35CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (Dimethoxymethyl)benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzaldehyde dimethyl acetal?
A1: The molecular formula of benzaldehyde dimethyl acetal is C9H12O2, and its molecular weight is 152.19 g/mol.
Q2: Is there any spectroscopic data available for benzaldehyde dimethyl acetal?
A2: While the provided research does not delve into detailed spectroscopic analysis, computational studies have utilized methods like Ab Initio calculations with basis sets like 3-21G and 6-31G* to study the energy changes during reactions involving benzaldehyde dimethyl acetal [].
Q3: Why is benzaldehyde dimethyl acetal often used in organic synthesis?
A3: Benzaldehyde dimethyl acetal serves as a valuable protecting group for aldehydes, particularly in carbohydrate chemistry []. It readily forms a 4,6-benzylidene acetal with sugars, shielding the hydroxyl groups at the O-4 and O-6 positions. This protection strategy enables modifications at other positions within the sugar molecule.
Q4: What type of reactions commonly employ benzaldehyde dimethyl acetal?
A4: Benzaldehyde dimethyl acetal is frequently used in cascade reactions, often alongside heterogeneous catalysts.
Q5: What influences the catalytic activity in reactions involving benzaldehyde dimethyl acetal?
A5: Several factors influence the effectiveness of catalysts:
Q6: Are there any examples of benzaldehyde dimethyl acetal used in continuous flow reactions?
A6: Yes, researchers have successfully employed microreactors with inner walls functionalized with sulfonic acid-bearing polymer brushes for the acid-catalyzed hydrolysis of benzaldehyde dimethyl acetal []. The continuous flow system allows for controlled reaction conditions and improved efficiency.
Q7: Can benzaldehyde dimethyl acetal participate in reactions beyond deacetalization-condensation sequences?
A7: Absolutely. Research showcases its involvement in diverse transformations:
Q8: How is computational chemistry used in research involving benzaldehyde dimethyl acetal?
A8: Computational methods, particularly Ab Initio calculations, provide insights into the reaction mechanisms and energetics of reactions involving benzaldehyde dimethyl acetal []. By modeling the reaction pathway, researchers can identify transition states, intermediates, and the rate-determining steps, ultimately enabling the optimization of reaction conditions.
Q9: How stable is benzaldehyde dimethyl acetal under different conditions?
A9: Benzaldehyde dimethyl acetal is susceptible to hydrolysis in acidic aqueous solutions [, , ]. This property is exploited in its use as a protecting group, as the acetal can be readily cleaved under controlled acidic conditions to regenerate the parent aldehyde. Factors such as pH, temperature, and the presence of catalysts significantly influence the hydrolysis rate.
Q10: Are there any known methods to control the stability of benzaldehyde dimethyl acetal?
A10: While the provided research does not specifically address stability control, general strategies to improve the stability of acetals include:
Q11: Does benzaldehyde dimethyl acetal find applications in material science?
A11: Yes, research explores the use of benzaldehyde dimethyl acetal in the synthesis of polymers:
- Hyperbranched polyacetals: Benzaldehyde dimethyl acetal can serve as a core molecule in the synthesis of hyperbranched polyacetals with hydrolysable backbones [, ]. These polymers, synthesized via transacetalization polymerization, exhibit pH-sensitive degradation behavior, making them potentially useful for applications such as drug delivery or controlled release systems [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
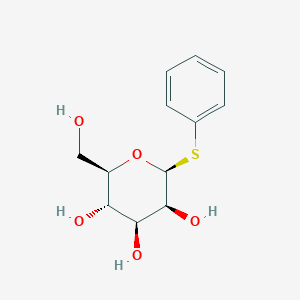
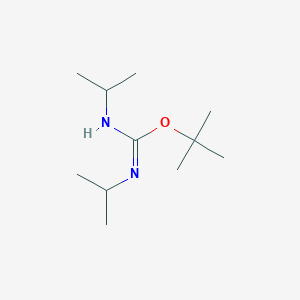
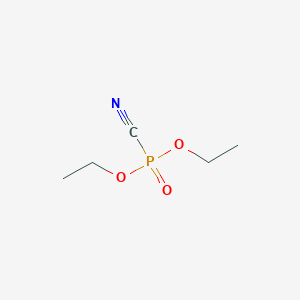
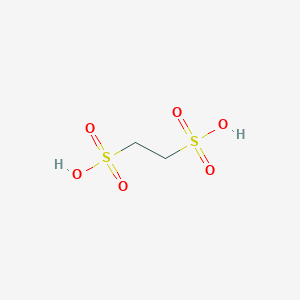
![2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B31149.png)
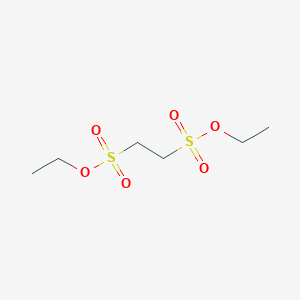
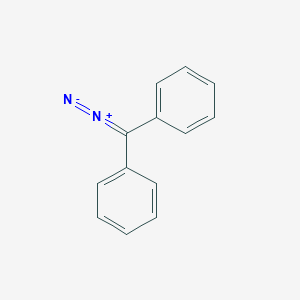
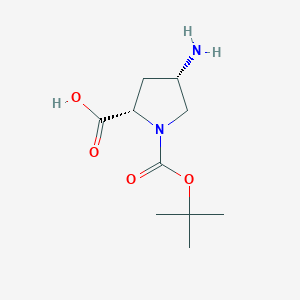
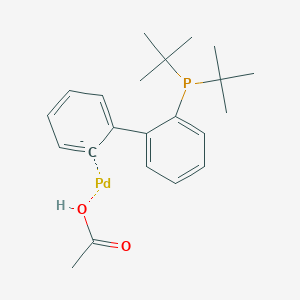
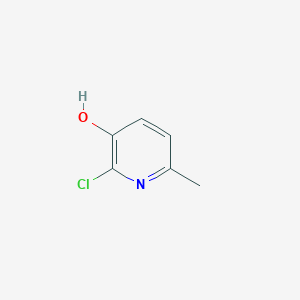
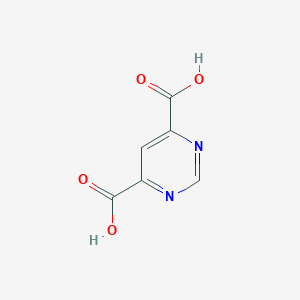
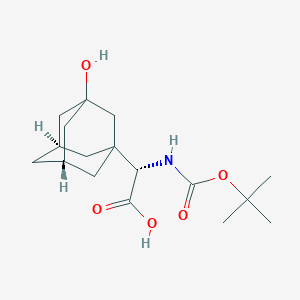

![5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B31168.png)
